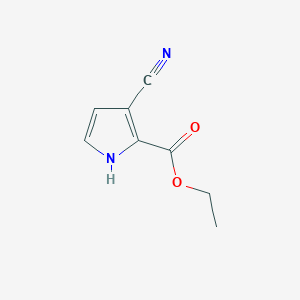

ethyl 3-cyano-1H-pyrrole-2-carboxylate

Description

Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a cyano group at position 3 and an ethyl ester moiety at position 2. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and biological activity. This compound’s structure (molecular formula: C₈H₈N₂O₂; molecular weight: ~164.16 g/mol) combines electron-withdrawing (cyano) and electron-donating (ester) groups, enabling applications in drug synthesis, coordination chemistry, and agrochemicals. Synthesis typically involves cyclization or functionalization of preformed pyrrole scaffolds, as seen in hydrogenation methods using Pd/C catalysts .

Properties

IUPAC Name |

ethyl 3-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBMXQIJLZOLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579756 | |

| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-44-5 | |

| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, such as sodium ethoxide, to form the pyrrole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrrole derivatives.

Reduction: Amino-substituted pyrrole derivatives.

Ester Hydrolysis: 3-cyano-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

Synthetic Organic Chemistry: It is a versatile intermediate for the synthesis of complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-cyano-1H-pyrrole-2-carboxylate with structurally analogous pyrrole derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Amino vs. Cyano: Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate’s amino group enhances nucleophilicity, enabling peptide coupling or coordination chemistry, unlike the purely electron-withdrawing cyano group in the target compound .

Ester vs. Carboxylic Acid: Methyl or ethyl esters (e.g., Mthis compound) offer better solubility in organic solvents compared to carboxylic acid derivatives (e.g., 4-Cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid), which may form zwitterionic structures in aqueous media .

Synthetic Accessibility: Hydrogenation over Pd/C in ethanol yields ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in 85% efficiency, suggesting that fused-ring systems are more synthetically tractable than multisubstituted pyrroles . In contrast, trifluoromethyl-substituted analogs (e.g., Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate) show lower yields (21%), likely due to steric and electronic challenges .

Biological and Material Applications: Drug Intermediates: The target compound’s cyano group may enhance binding to biological targets (e.g., kinases) compared to methyl-substituted analogs . Coordination Chemistry: Amino-substituted derivatives (e.g., Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate) are superior ligands for metal complexes due to their chelating ability .

Table 2: Key Physicochemical and Application Differences

| Property/Application | This compound | Mthis compound | Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate |

|---|---|---|---|

| Solubility in Ethanol | High | Moderate (lower ester hydrophobicity) | High (polar amino group) |

| Reactivity | Electrophilic substitution at C-4 | Similar, but less steric hindrance | Nucleophilic at NH₂, electrophilic at C-5 |

| Pharmaceutical Use | Kinase inhibitor intermediate | Limited literature | Chelation therapy or prodrugs |

Research Findings and Implications

- Thermal Stability : Ethyl esters generally exhibit higher thermal stability than methyl esters due to longer alkyl chains, as seen in storage conditions (2–8°C for methyl vs. ambient for ethyl derivatives) .

- Electronic Effects: The cyano group in the target compound lowers the pKa of the pyrrole NH, increasing acidity compared to methyl-substituted analogs .

Biological Activity

Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyano group and an ethyl ester substituent. Its molecular formula is C₉H₈N₂O₂, and it possesses unique properties that influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the pyrrole ring, which can facilitate binding to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.

- Antimicrobial Activity : Some studies suggest that derivatives of pyrrole compounds exhibit antimicrobial effects, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrrole structure can significantly affect its biological activity. For instance, substituents on the pyrrole ring can enhance potency against various targets:

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 1 | Phenyl | Anti-TB (MIC < 0.016 μg/mL) | |

| 2 | Bulky groups | Increased potency against MmpL3 | |

| 3 | Electron-withdrawing groups | Potent anti-TB agents |

Case Studies

- Anti-Tuberculosis Activity : A study focusing on pyrrole derivatives found that certain analogs of this compound exhibited significant anti-tuberculosis activity, particularly against drug-resistant strains. The mechanism was linked to inhibition of the mmpL3 gene involved in mycolic acid biosynthesis, crucial for Mycobacterium tuberculosis survival .

- Hypolipidemic Effects : Another investigation into related pyrrole compounds demonstrated lipid-lowering effects in animal models. Compounds similar to this compound showed reduced serum cholesterol levels through inhibition of HMG-CoA reductase, suggesting potential for treating hyperlipidemia .

Potential Applications

Given its biological activities, this compound may have several therapeutic applications:

- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Cholesterol Management : The hypolipidemic properties suggest potential use in managing cholesterol levels and cardiovascular health.

- Cancer Research : Some pyrrole derivatives have shown cytotoxic effects against cancer cell lines, warranting further investigation into their role as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.